![molecular formula C20H21FN4O2 B594169 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide CAS No. 1185282-19-2](/img/structure/B594169.png)

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide

Übersicht

Beschreibung

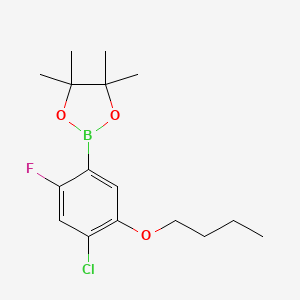

AB-FUBINACA 3-Fluorobenzyl-Isomer ist ein synthetisches Cannabinoid, das zur Klasse der Indazol-basierten Verbindungen gehört. Es ist ein Isomer von AB-FUBINACA, das sich durch die Position des Fluoratoms an der Benzylgruppe unterscheidet. Diese Verbindung ist bekannt für ihre starke Bindungsaffinität zum zentralen Cannabinoid-Rezeptor 1 (CB1), was sie zu einem interessanten Forschungsobjekt in der forensischen und pharmazeutischen Forschung macht .

Herstellungsmethoden

Die Synthese von AB-FUBINACA 3-Fluorobenzyl-Isomer umfasst mehrere Schritte, beginnend mit der Herstellung des Indazol-Kerns. Die Syntheseroute beinhaltet typischerweise:

Bildung des Indazol-Kerns: Dies wird durch Cyclisierungsreaktionen erreicht, die Hydrazin und geeignete Ketone oder Aldehyde beinhalten.

Einführung der Carboxamidgruppe: Dieser Schritt beinhaltet die Reaktion des Indazol-Kerns mit einem geeigneten Carbonsäurederivat.

Anlagerung der 3-Fluorobenzylgruppe:

Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um Ausbeute und Reinheit zu erhöhen, wobei oft fortschrittliche Techniken wie kontinuierliche Flusschemie und automatisierte Synthese eingesetzt werden .

Vorbereitungsmethoden

The synthesis of AB-FUBINACA 3-fluorobenzyl isomer involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes:

Formation of the indazole core: This is achieved through cyclization reactions involving hydrazine and appropriate ketones or aldehydes.

Introduction of the carboxamide group: This step involves the reaction of the indazole core with an appropriate carboxylic acid derivative.

Attachment of the 3-fluorobenzyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

AB-FUBINACA 3-Fluorobenzyl-Isomer durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Analogen führt.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten an der Benzylgruppe oder dem Indazol-Kern einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Temperaturkontrolle, um Reaktionsraten und Ausbeuten zu optimieren .

Wissenschaftliche Forschungsanwendungen

AB-FUBINACA 3-Fluorobenzyl-Isomer hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Unterscheidung von synthetischen Cannabinoiden verwendet.

Biologie: Die Verbindung wird auf ihre Interaktion mit Cannabinoid-Rezeptoren untersucht, wodurch Einblicke in die Mechanismen der Rezeptorbindung und -aktivierung gewonnen werden.

Medizin: Es werden Forschungen betrieben, um das Potenzial für therapeutische Anwendungen, insbesondere in der Schmerztherapie und im Neuroprotektion, zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von AB-FUBINACA 3-Fluorobenzyl-Isomer beinhaltet seine Bindung an den zentralen Cannabinoid-Rezeptor 1 (CB1). Diese Bindung führt zur Aktivierung des Rezeptors, der wiederum eine Kaskade von intrazellulären Signalwegen auslöst. Diese Pfade umfassen die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von mitogenaktivierten Proteinkinasen (MAPKs). Die Gesamtwirkung ist die Modulation der Neurotransmitterfreisetzung, was zu den psychoaktiven und physiologischen Wirkungen der Verbindung führt .

Wirkmechanismus

The mechanism of action of AB-FUBINACA 3-fluorobenzyl isomer involves its binding to the central cannabinoid receptor 1 (CB1). This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The overall effect is the modulation of neurotransmitter release, resulting in the compound’s psychoactive and physiological effects .

Vergleich Mit ähnlichen Verbindungen

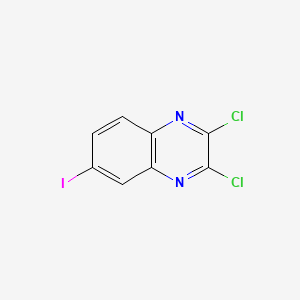

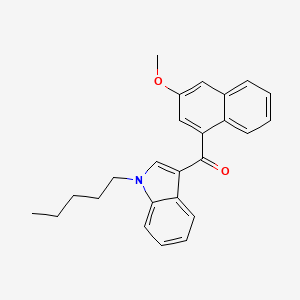

AB-FUBINACA 3-Fluorobenzyl-Isomer ist unter seinen Isomeren einzigartig aufgrund der Position des Fluoratoms an der Benzylgruppe. Ähnliche Verbindungen umfassen:

AB-FUBINACA: Die Stammverbindung mit dem Fluoratom in der Viererposition an der Benzylgruppe.

AB-PINACA: Ein weiteres synthetisches Cannabinoid mit einem ähnlichen Indazol-Kern, aber unterschiedlichen Substituenten.

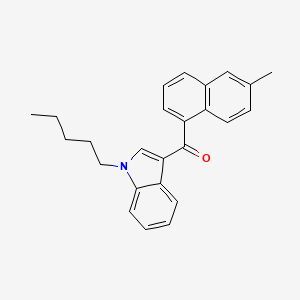

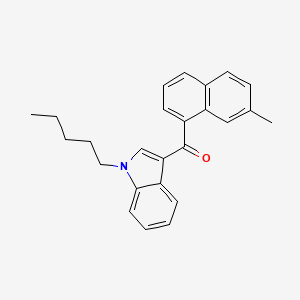

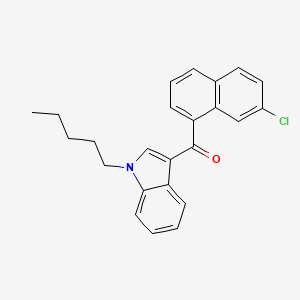

JWH-018: Ein synthetisches Cannabinoid mit einer Naphthoylindolstruktur, das sich in seiner chemischen Struktur deutlich unterscheidet, aber ähnliche Rezeptorbindungseigenschaften aufweist.

Die Einzigartigkeit von AB-FUBINACA 3-Fluorobenzyl-Isomer liegt in seiner spezifischen Bindungsaffinität und dem besonderen pharmakologischen Profil, das sich aus dem Fluor-Substitutionsmuster ergibt .

Eigenschaften

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYYWSOYXNOKBK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017714 | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185282-19-2 | |

| Record name | Ab-fubinaca 3-fluorobenzyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-FUBINACA 3-fluorobenzyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes AB-FUBINACA 3-fluorobenzyl isomer a potential therapeutic agent for Dravet Syndrome?

A: Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to conventional treatments. Research suggests that modulating the endocannabinoid system could hold therapeutic potential for DS patients []. A study utilizing a zebrafish model of DS screened a library of synthetic cannabinoids (SCs) for their ability to reduce seizures []. AB-FUBINACA 3-fluorobenzyl isomer, classified as an indole-based cannabinoid, demonstrated promising anti-seizure activity in both locomotion-based and electrographic assays []. This suggests that this specific SC could potentially influence the endocannabinoid system in a way that disrupts seizure activity in DS, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)

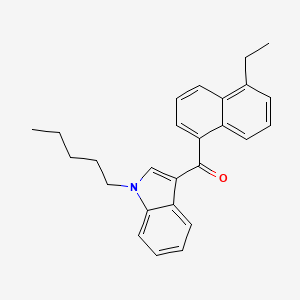

![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)

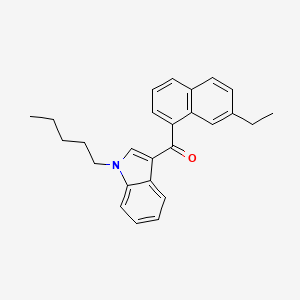

![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)